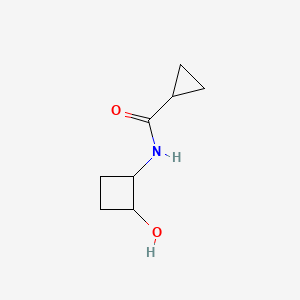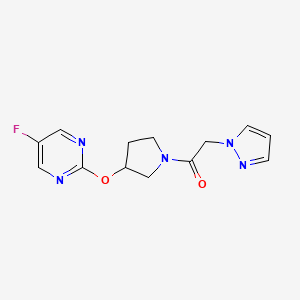![molecular formula C14H14F2N2OS2 B2651628 N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide CAS No. 1797780-10-9](/img/structure/B2651628.png)
N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide is a chemical compound with potential applications in scientific research. It is a member of the thiolane family of compounds, which are known for their ability to modulate biological processes.
Mecanismo De Acción
The mechanism of action of N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide involves the formation of covalent bonds with the active site of enzymes. This covalent bond formation leads to inhibition of enzyme activity, which can have downstream effects on biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide are not fully understood. However, it has been shown to have potential therapeutic effects in diseases such as Alzheimer's and Parkinson's by increasing levels of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the role of these enzymes in biological processes. However, one limitation is that the compound may have off-target effects on other enzymes or biological processes, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide. One area of interest is its potential therapeutic effects in diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for these therapeutic effects. Another area of interest is the development of more selective compounds that can target specific enzymes or biological processes. Finally, research is needed to better understand the biochemical and physiological effects of this compound, which can inform its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide involves the reaction of 3-mercaptopropanoic acid with 2,5-difluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with cyanogen bromide to form the final compound. This synthesis method has been optimized to yield high purity and high yields of the desired product.
Aplicaciones Científicas De Investigación
N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide has potential applications in scientific research due to its ability to modulate biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS2/c15-10-1-2-11(16)12(7-10)21-5-3-13(19)18-14(8-17)4-6-20-9-14/h1-2,7H,3-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCISUEXNJFCOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCSC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)
![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2651556.png)
![[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2651557.png)

![2-Amino-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2651560.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea](/img/structure/B2651561.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)

![4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651568.png)